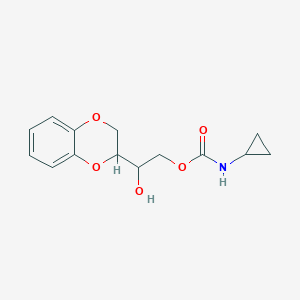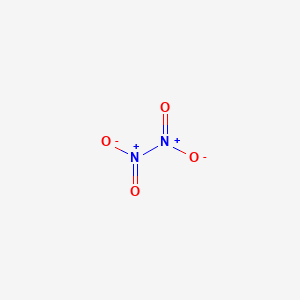
(+/-)-Myristoylcarnitine chloride
概要
説明
Synthesis Analysis
The synthesis of myristoylcarnitine chloride and related compounds involves several chemical steps designed to introduce the myristoyl group into carnitine, typically starting from simpler precursors. For example, a four-step synthesis pathway has been developed using crotyl chloride, leading to (RS)-carnitine chloride, showcasing the mild reaction conditions and versatility of intermediates in its synthesis (Boots & Boots, 1975).
Molecular Structure Analysis
The molecular structure of compounds similar to myristoylcarnitine chloride, such as palmitylcarnitine chloride, reveals interesting conformational features. Studies using X-ray diffraction techniques indicate that the carnitine moiety adopts a conformation similar to that of acetylcarnitine and acetylcholine, with an amphipathic nature facilitating its interaction with biological membranes (J. Shieh & R. Sass, 1975).
Chemical Reactions and Properties
Myristoylcarnitine chloride participates in various biochemical processes, including its role as an inhibitor of N-myristoyltransferase, an enzyme crucial for protein modification and function. This inhibition is indicative of its potential as a tool for studying protein myristoylation and as a target for antimalarial drugs (Wright et al., 2014).
Physical Properties Analysis
The physical properties of myristoylcarnitine chloride derivatives have been studied, including their interaction with lipids and lipid membranes. Such interactions are crucial for understanding the compound's role in cellular processes, particularly in the context of its amphipathic nature and its effects on membrane dynamics (R. M. Peitzsch & S. McLaughlin, 1993).
Chemical Properties Analysis
The chemical properties of myristoylcarnitine chloride, such as its reactivity and stability, are influenced by its molecular structure. Its acyl chain length affects its physicochemical characteristics, including hydrolysis rates and interactions with DNA, highlighting its potential in gene transfer applications (Jinkang Wang et al., 1998).
科学的研究の応用
Quantitation of Long-Chain Acylcarnitines : Myristoylcarnitine is used in the quantification of long-chain acylcarnitines in patients with carnitine palmitoyltransferase-II deficiency, a disorder of lipid metabolism. This method is effective for precise quantitation of long-chain acylcarnitines in biological samples (Minkler, Kerner, North, & Hoppel, 2005).
Gene Delivery Applications : Myristoylcarnitine derivatives have been synthesized for potential use in gene transfer. They have shown promise in enhancing transfection efficiency in cell culture and after intravenous administration in mice (Wang, Guo, Xu, Barron, & Szoka, 1998).
Toxic Effects on Cardiomyocytes : Studies have shown that derivatives of long-chain fatty acids, including myristoylcarnitine, can be toxic to rat ventricular cardiomyocytes. This toxicity is attributed to the activation of calcium channels in the sarcoplasmic reticulum (Berezhnov et al., 2008).
Drug Analysis : Myristoylcarnitine has been used as an internal standard in the gas-liquid chromatography analysis of metronidazole in human plasma (Wood, 1975).
Brain-Targeting Delivery : A covalent conjugate of myristic acid and polyethylenimine has been synthesized for potential use in brain-targeting drug delivery systems, demonstrating significant increases in brain uptake after intravenous injection (Meng et al., 2010).
Carnitine Analysis : Myristoylcarnitine chloride is used in a method for the determination of carnitine in pharmaceutical preparations. The method involves precolumn derivatization with pyrene-1-carbonyl cyanide for high-performance liquid chromatography analysis (Kamata, Takahashi, Terasima, & Nishijima, 1994).
Sensing Platform for Acetylcholinesterase Detection : A cationic surfactant-decorated liquid crystal sensing platform using myristoylcholine chloride has been developed for the detection of acetylcholinesterase and its inhibitors (Wang, Hu, Guo, & Yu, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Myristoylcarnitine chloride | |
CAS RN |
14919-38-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



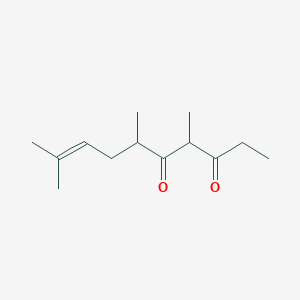
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
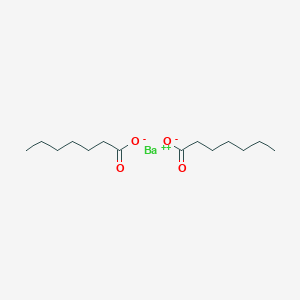

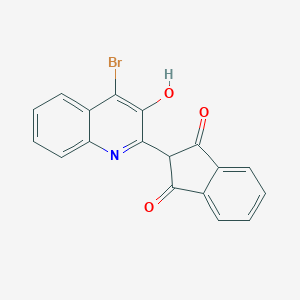


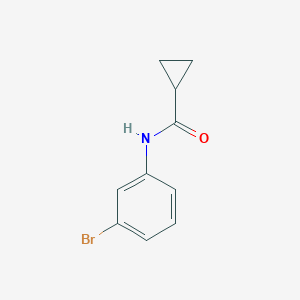
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
